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Compound of Interest

Compound Name: 3-Bromo-3-ethylpentane

Cat. No.: B2441075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
Bromo-3-ethylpentane, a tertiary alkyl halide. Due to the limited availability of published

experimental spectra for this specific compound in public databases, this guide focuses on

predicted spectroscopic values and analysis based on established principles and data from

analogous structures. It serves as a valuable resource for the identification and

characterization of 3-Bromo-3-ethylpentane and similar molecules in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Bromo-3-ethylpentane. These predictions are

derived from established empirical rules, spectral data of structurally similar compounds such

as 3-bromopentane and 3-ethylpentane, and general knowledge of spectroscopic principles for

alkyl halides.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference:
TMS)
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

-CH₃ 0.9 - 1.1 Triplet (t) 9H

-CH₂- 1.8 - 2.1 Quartet (q) 6H

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference:
TMS)

Carbon Predicted Chemical Shift (δ, ppm)

C-Br (Quaternary) 60 - 70

-CH₂- 30 - 40

-CH₃ 8 - 15

Predicted Infrared (IR) Spectroscopy Data
Vibrational Mode

Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretch (sp³) 2850 - 3000 Strong

C-H bend (CH₃ and CH₂) 1375 - 1470 Medium

C-Br stretch 500 - 600 Medium to Strong

Predicted Mass Spectrometry (MS) Data
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m/z Interpretation Relative Abundance

178/180

Molecular ion peak [M]⁺ and

[M+2]⁺ (due to ⁷⁹Br and ⁸¹Br

isotopes)

Low

99
[M - Br]⁺, loss of bromine

radical
High

71
[C₅H₁₁]⁺, subsequent

fragmentation
High

43 [C₃H₇]⁺, further fragmentation High (often base peak)

Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectroscopic data for a

tertiary alkyl halide like 3-Bromo-3-ethylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh approximately 10-20 mg of 3-Bromo-3-ethylpentane.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
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Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to

obtain a spectrum with singlet peaks for each unique carbon.

Spectral Width: Approximately 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).

Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and sensitivity.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the

respective protons and carbons in the molecule.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the C-Br bond.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of liquid 3-Bromo-3-ethylpentane directly onto the center of the ATR

crystal.

Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing and Analysis:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding vibrational

modes (e.g., C-H stretch, C-H bend, C-Br stretch).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Preparation:

Prepare a dilute solution of 3-Bromo-3-ethylpentane (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or hexane.

GC-MS Parameters:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10

°C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40 - 400.

Data Analysis:

Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for bromine

(two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and

⁸¹Br).

Analyze the major fragment ions and propose logical fragmentation pathways to account for

their formation. This will provide structural information about the molecule.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Bromo-3-ethylpentane, showing how data from different techniques are integrated to confirm

the molecular structure.

Spectroscopic Techniques Acquired Data

Structural Information

NMR

¹H NMR Data
(Chemical Shift, Multiplicity, Integration)

¹³C NMR Data
(Chemical Shift)

IR IR Spectrum
(Absorption Bands)

MS Mass Spectrum
(Molecular Ion, Fragmentation Pattern)

Carbon-Hydrogen Framework

Functional Groups
(C-Br bond)

Molecular Weight & Formula

Connectivity & Fragmentation

Confirmed Structure:
3-Bromo-3-ethylpentane

Click to download full resolution via product page

Spectroscopic analysis workflow for 3-Bromo-3-ethylpentane.
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[https://www.benchchem.com/product/b2441075#spectroscopic-data-of-3-bromo-3-
ethylpentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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